Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
Description
Context within Non-Proteinogenic Amino Acid (NPAA) Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids naturally encoded by the genetic code of humans. nih.gov These compounds, numbering over 800 from natural sources and thousands more synthetically, are essential building blocks in the development of advanced pharmaceuticals and agrochemicals. nih.govfrontiersin.org NPAAs are a powerful tool for creating peptide-based drug candidates with modified properties. nih.gov
The incorporation of NPAAs into peptide sequences can fundamentally alter their drug-like properties, such as stability, potency, bioavailability, and permeability. nih.gov While peptides made of only natural amino acids can be effective, they often suffer from poor stability in biological systems. nih.gov NPAAs provide a vast toolbox of physicochemical properties that expand beyond those of the standard amino acids. nih.gov Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, as a synthetic β-amino acid, is a prime example of an NPAA used to introduce specific structural constraints and functionalities into peptide chains.
Significance of β-Amino Acids in Chemical Biology and Medicinal Chemistry
β-amino acids, which have their amino group attached to the second carbon atom from the carboxyl group, hold a prominent place in medicinal chemistry. nih.gov They are vital building blocks for preparing a wide range of pharmaceutical and agrochemical target molecules. mdpi.com The inclusion of β-amino acids into peptides can improve metabolic stability and target selectivity compared to their natural α-amino acid counterparts. echemi.com
Synthetic peptides that incorporate β-amino acids often exhibit interesting pharmacological activities, including enhanced potency and greater resistance to enzymatic degradation. sigmaaldrich.com This increased stability is a significant advantage in drug design. Furthermore, β-amino acids are components of numerous natural products, pharmaceuticals, and drug candidates. nih.gov They have been associated with a variety of biological activities, such as hypoglycemic, antiketogenic, antifungal, antibacterial, and anticancer properties. mdpi.com
Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid Derivatization
The Fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group widely used in organic synthesis, especially in solid-phase peptide synthesis (SPPS). mdpi.com Its primary function is to temporarily block the Nα-amino group of an amino acid to prevent unwanted reactions during the formation of a peptide bond. acs.org
The key advantage of the Fmoc group is its lability to bases. chemimpex.com It is stable under acidic conditions but can be rapidly and cleanly removed by a weak base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). mdpi.com This mild deprotection condition is orthogonal to the acid-labile protecting groups often used for amino acid side chains, allowing for selective deprotection without damaging the growing peptide. mdpi.com
Another significant feature of the Fmoc group is that its removal generates a dibenzofulvene byproduct which has strong UV absorbance. mdpi.com This property allows for the real-time, spectrophotometric monitoring of the deprotection step, which is highly beneficial for automated peptide synthesis. nih.gov The combination of stability, mild cleavage conditions, and UV-detectable byproduct makes the Fmoc group a cornerstone of modern peptide chemistry. acs.org
Overview of Research Directions for Aromatic β-Amino Acids as Chiral Building Blocks
Aromatic β-amino acids, such as the core of this compound, are highly valuable as chiral building blocks in asymmetric synthesis. organic-chemistry.org Chiral building blocks are enantiomerically pure molecules used as starting materials to construct more complex, stereochemically defined compounds, which is essential for creating effective pharmaceuticals, as most biological targets are chiral. frontiersin.org
The presence of a defined chiral center and multiple reactive functional groups allows these amino acids to be transformed into a wide array of other molecules through stereoselective reactions. organic-chemistry.org Research in this area focuses on developing new catalytic methods for the asymmetric synthesis of these β-amino acids. nih.govnih.gov Current strategies include Mannich-type reactions, conjugate additions, and homologations of α-amino acids. echemi.com The development of efficient and stereocontrolled methods for generating such building blocks is a critical objective for synthesizing peptidomimetics and other biologically active compounds with precise three-dimensional structures. organic-chemistry.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article; a non-proteinogenic amino acid derivative. |
| Piperidine | Weak base used for the removal of the Fmoc protecting group. mdpi.com |
| N,N-dimethylformamide (DMF) | Solvent commonly used in solid-phase peptide synthesis. mdpi.com |
| Dibenzofulvene | UV-active byproduct of Fmoc group cleavage. mdpi.com |
| Ornithine | A non-proteinogenic amino acid. |
| Citrulline | A non-proteinogenic amino acid. |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCTKLQKDWTLG-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137918 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421258-65-2 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421258-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Stereoselective Synthesis of Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric Acid and Analogues
The creation of the specific stereochemistry in (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid relies on asymmetric synthesis, a set of techniques designed to selectively produce one enantiomer of a chiral molecule. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely employed in the synthesis of chiral amino acids.
Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov In a typical approach for a β-amino acid, a chiral auxiliary is attached to an acetate-derived pronucleophile. The resulting chiral enolate then undergoes a diastereoselective Mannich-type reaction with an imine derived from 4-methoxybenzaldehyde. The stereochemical outcome is dictated by the rigid, well-defined transition state enforced by the chiral auxiliary.
Key Features of Chiral Auxiliary Approach:
High Diastereoselectivity: The auxiliary creates a chiral environment that strongly favors the formation of one diastereomer over the other. Products can often be obtained with diastereomeric ratios (dr) exceeding 98:2. nih.gov
Reliability: These methods are often robust and predictable.
Stoichiometric Chirality: The primary drawback is the need for stoichiometric amounts of the chiral auxiliary, which can be expensive.
The final step involves the cleavage of the auxiliary group to release the desired enantiomerically enriched β-amino acid, which is then protected with the Fmoc group.
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of β-amino acids like the target compound, several catalytic methods are prominent.
One powerful strategy is the catalytic asymmetric Mannich reaction. This involves the reaction of a malonate or other pronucleophile with an imine in the presence of a chiral catalyst, such as a squaramide cinchona alkaloid. mdpi.com These bifunctional organocatalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly enantioselective reaction. mdpi.com
Another approach is the asymmetric hydrogenation of a suitable enamine precursor. This method has been highly successful for producing a wide range of chiral amines and amino acids. While specific examples for the direct synthesis of (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid are not extensively detailed in general literature, the principle involves the use of chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to hydrogenate a dehydro-β-amino acid ester, establishing the stereocenter with high enantioselectivity.
More recent developments include photoredox-mediated syntheses which can provide access to unnatural α-amino acids, a strategy that could potentially be adapted for β-amino acids. rsc.org
| Method | Catalyst Type | Typical Substrates | Key Advantage |
| Asymmetric Mannich Reaction | Chiral Squaramide Cinchona Alkaloid | Aldehydes and Malonates | High enantioselectivity for complex products. mdpi.com |
| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (Rh, Ru) | α,β-Unsaturated Esters or Enamides | High turnover numbers and enantioselectivities. |
| Photoredox Catalysis | Photoredox Catalysts | Aliphatic Alcohols | Utilizes readily available starting materials. rsc.org |
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereospecificity of enzymes, which selectively catalyze a reaction on only one enantiomer. nih.gov For the synthesis of this compound, a racemic mixture of the corresponding amino acid or a precursor can be resolved.
Lipases are commonly used enzymes for the kinetic resolution of chiral amines and alcohols. researchgate.netmdpi.com In a typical resolution process, a racemic mixture of a β-amino ester could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated from the (S)-acid and hydrolyzed to yield the enantiomerically pure (R)-amino acid.
Another strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of up to 100% for the desired enantiomer. For example, a stereoselective amino acid amidase could be used in the presence of a racemase to convert a racemic amino acid amide entirely into the desired D- or L-amino acid. nih.gov
| Enzyme Class | Reaction Type | Substrate | Outcome |
| Lipase | Hydrolysis / Acylation | Racemic ester or amine | Separation of enantiomers based on differential reaction rates. mdpi.com |
| Amino Acid Amidase | Hydrolysis | Racemic amino acid amide | Selective hydrolysis of one enantiomer. nih.gov |
| Transaminase | Transamination | α-Ketoacid | Asymmetric synthesis of chiral amine. chemrxiv.org |
Design of Precursors and Functionalization Strategies
The synthesis of the target molecule begins with readily available starting materials. A common precursor for the side chain is 4-methoxybenzaldehyde. The butyric acid backbone can be constructed using various C2 or C3 synthons.
For instance, in an auxiliary-controlled synthesis, the backbone might be derived from an N-acetylated chiral oxazolidinone. In a catalytic approach, a malonic ester derivative could serve as the nucleophile. mdpi.com
An alternative strategy involves starting from a chiral pool material like L-methionine. figshare.com The synthesis could involve transforming the α-amino acid into a chiral aziridine, which is then opened with a Grignard reagent derived from 4-methoxyphenethyl bromide. Subsequent functional group manipulations would then yield the target β-amino acid. figshare.com
Once the chiral β-amino acid, (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, is obtained in its enantiomerically pure form, the final functionalization step is the protection of the amino group. The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions. shimadzu.comnih.gov This protection is crucial for its subsequent use in solid-phase peptide synthesis. chemimpex.com
Optimization of Reaction Conditions for β-Amino Acid Derivatization
The derivatization of the β-amino acid with the Fmoc protecting group is a critical step that requires careful optimization to ensure high yield and purity. researchgate.netmdpi.comresearchgate.net The reaction typically involves the nucleophilic attack of the amino group on an electrophilic Fmoc source, such as Fmoc-Cl or Fmoc-N3. nih.gov
Key parameters for optimization include:
pH: The reaction is typically carried out in a basic medium (pH 8-9) to ensure the amino group is deprotonated and thus sufficiently nucleophilic. nih.gov A buffer, such as sodium bicarbonate or borate (B1201080) buffer, is often used. shimadzu.comnih.gov
Temperature: While many derivatization reactions proceed rapidly at room temperature, temperature can be adjusted to control the reaction rate and minimize side reactions. researchgate.net Studies have shown that temperatures around 55°C can be optimal for certain amino acid derivatizations. researchgate.net
Reaction Time: The reaction time needs to be sufficient for complete conversion. This can be monitored by techniques like HPLC. For many amino acids, derivatization is complete within 10-30 minutes. researchgate.net
Solvent: A mixed solvent system, often an organic solvent like dioxane or acetonitrile (B52724) with an aqueous buffer, is used to dissolve both the amino acid and the Fmoc reagent. nih.gov
Reagent Concentration: The concentration of the Fmoc reagent is optimized to drive the reaction to completion without leading to excessive side products. mdpi.comsciforum.net
| Parameter | Typical Range | Rationale |
| pH | 8 - 9 | Ensures the amino group is in its nucleophilic, unprotonated form. nih.gov |
| Temperature | Room Temperature to 55°C | Balances reaction rate and stability of reactants and products. researchgate.net |
| Reaction Time | 10 - 30 minutes | Aims for complete conversion without product degradation. researchgate.net |
| Solvent | Dioxane/Water or Acetonitrile/Water | Provides solubility for both the polar amino acid and the nonpolar Fmoc reagent. nih.gov |
Advanced Purification and Isolation Techniques for Chiral Beta-Amino Acids
After synthesis and derivatization, rigorous purification is necessary to isolate this compound with the high purity required for applications like peptide synthesis.
Standard purification techniques include:
Crystallization: If the final product is a stable crystalline solid, recrystallization is an effective method for achieving high purity by removing soluble impurities.
Flash Column Chromatography: This is a widely used technique for purifying organic compounds. A silica (B1680970) gel stationary phase is typically used, with a solvent system (mobile phase) optimized to separate the desired product from unreacted starting materials and byproducts.
For ensuring enantiomeric purity, specialized chiral separation techniques are employed:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing and purifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs are frequently used for the separation of amino acid derivatives. mdpi.com
Supercritical Fluid Chromatography (SFC): SFC is a newer technique that can also be used for chiral separations and is often faster and uses less organic solvent than HPLC. mdpi.com
The purity of the final product is typically assessed by HPLC for chemical purity and chiral HPLC for enantiomeric excess (ee), along with structural confirmation by NMR spectroscopy and mass spectrometry.
Applications in Peptide Chemistry
Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. nih.gov It involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble polymer resin. Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is designed for efficient incorporation using this technique. chemimpex.com
The success of modern SPPS relies heavily on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal scheme. nih.gov
The Nα-Fmoc group is a base-labile protecting group, typically removed by treatment with a secondary amine, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step exposes the free amine of the resin-bound amino acid, making it available for coupling with the next incoming amino acid.
Conversely, the protecting groups used for the side chains of trifunctional amino acids (and often for the C-terminal carboxyl group's linkage to the resin) are acid-labile. These groups, such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), remain stable during the repetitive piperidine treatments but are cleaved simultaneously with the peptide's release from the resin using a strong acid, typically trifluoroacetic acid (TFA).
This orthogonal protection scheme is crucial for the successful synthesis of complex peptides. nih.gov The Fmoc group of this compound is fully compatible with this strategy, allowing for its seamless integration into a growing peptide chain without compromising the integrity of acid-sensitive side-chain protectors.
Table 1: Orthogonal Protecting Groups in Fmoc-SPPS
| Protecting Group Class | Protecting Group Example | Chemical Function Protected | Cleavage Condition |
|---|---|---|---|
| Temporary Nα-Protection | Fmoc | α-Amino Group | 20% Piperidine in DMF (Base) |
| Permanent Side-Chain Protection | tBu (tert-butyl) | Carboxyl, Hydroxyl | >90% TFA (Acid) |
| Trt (trityl) | Amide, Imidazole, Thiol | >90% TFA (Acid) |
The incorporation of β-amino acids like this compound can present challenges compared to their α-amino acid counterparts. The increased steric hindrance around the reactive centers and potentially altered reactivity can lead to slower coupling kinetics. Research on the synthesis of β-peptides has shown that these "hard-to-couple" residues may require modified coupling protocols to achieve high yields.
Strategies to improve coupling efficiency include:
Extended Coupling Times: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours instead of the standard 1 hour) can drive the reaction to completion.
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and reagents ensures that any unreacted sites from the first coupling are acylated.
Use of Potent Activating Reagents: While standard reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure are effective, more potent uronium or phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed to accelerate the reaction and overcome steric hindrance.
Table 2: Common Coupling Reagents for SPPS
| Reagent Acronym | Full Chemical Name | Class | Key Features |
|---|---|---|---|
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Cost-effective; requires an additive (e.g., Oxyma) to suppress racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Fast and efficient; widely used in automated synthesizers. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly potent; effective for sterically hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Very efficient; low racemization risk. |
The choice of resin and its associated linker is a critical decision in SPPS design, as the linker dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. For the synthesis of a peptide acid using the Fmoc/tBu strategy, several acid-labile linkers are commonly used.
Wang Resin: This is one of the most common resins for producing C-terminal peptide acids. The peptide is attached via a benzyl ester bond that is sensitive to high concentrations of TFA.
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane). This is advantageous for preparing fully protected peptide fragments, as the side-chain protecting groups remain intact. The steric bulk of the trityl group also helps to prevent side reactions like diketopiperazine formation at the dipeptide stage.
Rink Amide Resin: If a C-terminal peptide amide is desired, a linker like the Rink Amide linker is used. This linker is also cleaved with TFA but yields an amide instead of a carboxylic acid.
The attachment (loading) of the first amino acid, this compound, onto the resin is a crucial step. For Wang resin, this typically involves activation of the amino acid's carboxyl group. For the highly sensitive 2-CTC resin, the amino acid can be attached without pre-activation in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), which minimizes the risk of racemization. Studies have shown that standard linkers are generally compatible with the integration of β-amino acids.
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments to be used in segment condensation. In this approach, all reactions (coupling and deprotection) occur in a homogeneous solution, and the product is isolated and purified after each step.
The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation. The Nα-Fmoc group is used for temporary protection, and a different, stable protecting group (e.g., a methyl or benzyl ester) is used for the C-terminal carboxyl group.
The main challenge in solution-phase synthesis is the purification of the intermediate peptide after each coupling and deprotection cycle, which is typically achieved by extraction or crystallization. The base-lability of the Fmoc group presents a specific challenge, as the dibenzofulvene byproduct generated during deprotection with piperidine must be efficiently removed to prevent side reactions. Despite these challenges, the well-established protocols for Fmoc chemistry are adaptable to solution-phase synthesis.
Design and Synthesis of Peptidomimetics Containing β-Amino Acid Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability, better bioavailability, and increased receptor affinity or selectivity. The incorporation of β-amino acids like (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a powerful strategy in peptidomimetic design.
Because β-amino acids have a more flexible backbone than α-amino acids, peptides composed entirely of β-amino acids (β-peptides) can fold into stable, predictable secondary structures, such as helices and sheets, that are distinct from those of α-peptides. This structural pre-organization can lead to potent biological activity. Furthermore, the amide bonds in a β-peptide backbone are resistant to cleavage by proteases, the enzymes that degrade natural peptides in the body. This proteolytic resistance significantly increases the in vivo half-life of the peptidomimetic, making it a more viable drug candidate.
The synthesis of these peptidomimetics is readily accomplished using the standard SPPS methods described above, with this compound serving as a key structural and functional component.
The introduction of a β-amino acid into a peptide sequence has a profound impact on its three-dimensional structure. The additional C-C bond in the backbone increases the number of rotatable bonds, yet simultaneously imposes new conformational constraints that favor specific folding patterns.
Induction of Novel Secondary Structures: Oligomers of β-amino acids are known to form well-defined secondary structures, including the 14-helix (three residues per turn, stabilized by 14-membered hydrogen-bonded rings) and the 12-helix. The specific type of helix or turn depends on the substitution pattern (β² vs. β³) and the stereochemistry of the constituent amino acids.
Local Conformational Control: Even a single β-amino acid insertion into an α-peptide sequence can disrupt native structures like α-helices and β-sheets, while inducing local turn-like structures. This can be a powerful tool for medicinal chemists to control the spatial orientation of critical side chains to optimize binding to a biological target.
The (R)-stereochemistry and the bulky 4-methoxyphenyl side chain of this compound will specifically influence the local and global conformation of the resulting peptidomimetic. The methoxy (B1213986) group can participate in hydrogen bonding or other non-covalent interactions, further stabilizing specific folded structures. By strategically placing this and other β-amino acids within a sequence, researchers can design peptidomimetics with precise conformational constraints, leading to enhanced biological activity and stability.
Enhancement of Metabolic Stability in Peptide Analogues
The incorporation of non-natural amino acids, such as this compound, into peptide sequences is a key strategy for improving their metabolic stability. Native peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. The introduction of this β-amino acid can render the resulting peptide analogues more resistant to enzymatic cleavage.
The modification of the peptide backbone through the inclusion of β-amino acids disrupts the typical recognition sites for proteases. This steric hindrance prevents the enzymes from efficiently hydrolyzing the peptide bonds, thereby extending the half-life of the peptide in vivo. This enhanced stability is a critical factor for the development of peptide-based drugs with improved pharmacokinetic profiles. Research in this area focuses on systematically replacing standard α-amino acids with derivatives like this compound to identify analogues with optimal stability and retained biological activity.
| Feature | Description |
| Enzymatic Resistance | The β-amino acid structure provides steric bulk that hinders protease access to the peptide backbone, slowing degradation. |
| Increased Half-Life | By resisting enzymatic cleavage, peptides containing this building block can circulate in the body for longer periods. |
| Improved Pharmacokinetics | Enhanced metabolic stability contributes to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles for peptide drug candidates. |
Role as Building Blocks for Constrained Peptide Architectures
This compound is also a valuable tool for constructing constrained peptide architectures. The conformational flexibility of linear peptides can lead to reduced receptor affinity and selectivity. By introducing conformational constraints, it is possible to lock the peptide into a bioactive conformation, thereby enhancing its potency and specificity.
The incorporation of this β-amino acid can induce specific secondary structures, such as turns and helices, within the peptide chain. The defined stereochemistry of the (R)-enantiomer, combined with the rotational preferences of the bonds in the β-amino acid backbone, helps to pre-organize the peptide into a more rigid structure. This is particularly useful in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide or protein-binding epitope. The ability to create well-defined, stable conformations is essential for the rational design of potent and selective peptide-based therapeutics.
| Architectural Influence | Mechanism |
| Induction of Secondary Structures | The specific dihedral angles favored by the β-amino acid backbone can promote the formation of stable turns and helical motifs. |
| Conformational Rigidity | The introduction of this building block reduces the overall flexibility of the peptide, locking it into a more defined shape. |
| Enhanced Receptor Binding | By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, leading to higher affinity. |
Exploration of Structure Activity Relationships Through Analog Design
Modifications of the Phenyl Ring Substituents
The phenyl ring of Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid serves as a key interaction moiety and a scaffold for chemical modification. Altering the substituents on this ring allows for the fine-tuning of the molecule's properties, such as its lipophilicity, electronic distribution, and steric profile, which in turn can significantly impact its biological activity.
Halogenated Derivatives (e.g., fluoro-, chloro-, trifluoromethyl-phenyl)
The introduction of halogen atoms to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Halogenation can influence factors such as metabolic stability, membrane permeability, and binding affinity. nih.gov
A variety of halogenated analogs of the parent compound are commercially available for research purposes, indicating a significant interest in their potential biological activities. These include derivatives with fluoro, chloro, and trifluoromethyl substitutions at various positions on the phenyl ring. The availability of these compounds provides the necessary tools for researchers to conduct systematic SAR studies.
Table 1: Examples of Commercially Available Halogenated Derivatives
| Compound Name | Phenyl Ring Substitution |
|---|---|
| Fmoc-(R)-3-Amino-4-(4-fluorophenyl)butyric acid | 4-Fluoro |
| Fmoc-(R)-3-Amino-4-(2-chlorophenyl)butyric acid | 2-Chloro |
| Fmoc-(R)-3-Amino-4-(4-chlorophenyl)butyric acid | 4-Chloro |
Electron-Rich and Bulky Aromatic Modifications (e.g., tert-butylphenyl, cyano-phenyl, substituted phenylmethyl)
Modifications involving the introduction of electron-rich or bulky groups to the phenyl ring can probe the steric tolerance and electronic preferences of the biological target. The tert-butyl group, for example, is a large, lipophilic substituent that can explore hydrophobic pockets within a binding site. The cyano group, in contrast, is an electron-withdrawing group that can participate in dipole-dipole interactions or hydrogen bonding.
The synthesis of derivatives with these modifications allows for a systematic exploration of the binding pocket's size, shape, and electronic environment. For instance, comparing the activity of the 4-methoxy-phenyl parent compound with its 4-tert-butylphenyl analog can reveal whether a large, non-polar group is favored over a smaller, more polar one at that position. Similarly, the introduction of a cyano group can indicate a preference for electron-poor aromatic rings.
Heteroaromatic Analogues (e.g., thienyl, pyridyl)
Replacing the phenyl ring with heteroaromatic systems like thienyl or pyridyl is a bioisosteric replacement strategy used to improve potency, selectivity, or pharmacokinetic properties. mdpi.com Heteroaromatic rings can introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially forming additional favorable interactions with the target. nih.gov
For example, the pyridyl ring contains a nitrogen atom that can act as a hydrogen bond acceptor, which could be a beneficial interaction if the binding site has a corresponding hydrogen bond donor. The thienyl ring, containing a sulfur atom, has a different electronic distribution and steric profile compared to the phenyl ring, which can also influence binding. The synthesis and evaluation of such analogs are crucial for understanding the full scope of possible interactions at the target site. nih.govnih.gov
Backbone Modifications and Stereochemical Variations
Alterations in β-Amino Acid Chirality and Absolute Configuration
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.govmalariaworld.org The (R)-configuration at the 3-position of the parent compound is a specific stereochemical arrangement. Synthesizing and testing the corresponding (S)-enantiomer is a fundamental step in any SAR study to determine if the biological target exhibits stereoselectivity. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as eudismic ratio. nih.govmalariaworld.org This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
The importance of stereochemistry in the activity of β-amino acid derivatives is well-documented in the scientific literature, with many studies highlighting the differential effects of enantiomers on biological systems. nih.govmalariaworld.org
Hybrid β-Amino Acid Structures and Diastereomeric Considerations
Introducing additional stereocenters into the molecule, for example by modifying other parts of the backbone, leads to the formation of diastereomers. Diastereomers have different physical and chemical properties and can exhibit distinct biological activities. The diastereoselective synthesis of β-amino acids is an active area of research, as it allows for the creation of structurally diverse molecules with potentially unique pharmacological profiles. chemrxiv.org
The study of different diastereomers allows for a more detailed mapping of the steric and conformational requirements of the binding site. By comparing the activities of a set of diastereomers, researchers can deduce the optimal spatial arrangement of the key interacting groups for maximal biological effect.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fmoc-(R)-3-Amino-4-(4-fluorophenyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(2-chlorophenyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(4-chlorophenyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(4-trifluoromethylphenyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(4-tert-butylphenyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(thienyl)butyric acid |
| Fmoc-(R)-3-Amino-4-(pyridyl)butyric acid |
Influence of Side Chain Modifications on Molecular Recognition and Interactions
The 4-methoxy-phenyl side chain of this compound plays a crucial role in molecular recognition and interactions of the peptides into which it is incorporated. Modifications to this aromatic side chain, such as altering the position or nature of the substituent, can profoundly influence binding affinity and specificity to biological targets.
To systematically investigate these effects, a series of analogs can be synthesized and their biological activities evaluated. The following table illustrates a hypothetical set of modifications and their potential impact on molecular interactions.
| Modification of 4-methoxy-phenyl group | Rationale for Modification | Potential Impact on Molecular Interaction |
| Removal of the methoxy (B1213986) group (phenylalanine analog) | To assess the role of the methoxy group in hydrogen bonding or electronic interactions. | May decrease binding affinity if the methoxy group acts as a hydrogen bond acceptor. |
| Shifting the methoxy group to the ortho or meta position | To probe the spatial requirements of the receptor binding pocket. | Altered binding affinity or selectivity due to changes in the orientation of the substituent. |
| Replacement with a hydroxyl group | To introduce a hydrogen bond donor and acceptor. | May enhance binding affinity through the formation of new hydrogen bonds. |
| Replacement with a halogen (e.g., F, Cl, Br) | To modulate the electronic properties and hydrophobicity of the aromatic ring. | Can influence binding affinity through halogen bonding and altered hydrophobic interactions. |
| Replacement with a bulkier alkyl group (e.g., tert-butyl) | To investigate the steric tolerance of the binding site. | May either enhance or decrease binding affinity depending on the size and shape of the receptor pocket. |
Detailed Research Findings:
While specific structure-activity relationship (SAR) studies on peptides containing exclusively (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid are not extensively documented in publicly available literature, broader studies on β-peptide analogs with aromatic side chains provide valuable insights. Research has shown that the nature and position of substituents on the phenyl ring of β-amino acids can significantly impact the biological activity of peptidomimetics. For example, in the context of integrin antagonists, modifications to the aromatic side chain of β-amino acid mimics of aspartate have been shown to be critical for potency and selectivity.
Conformational Analysis of β-Amino Acid Containing Peptides and Peptidomimetics
The incorporation of β-amino acids, such as (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, into peptide backbones introduces a higher degree of conformational flexibility compared to their α-amino acid counterparts. This added rotational freedom around the Cα-Cβ and Cβ-Cγ bonds allows for the formation of unique and stable secondary structures, such as helices, turns, and sheets, which are often not accessible to natural peptides.
Conformational analysis of peptides containing this β-amino acid is crucial for understanding their three-dimensional structure and, consequently, their biological function. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are employed to determine the preferred solution-state and solid-state conformations.
Key Conformational Features:
The conformational preferences of peptides containing β-amino acids are influenced by several factors, including the stereochemistry of the β-amino acid, the nature of its side chain, and the surrounding amino acid sequence. The (R)-configuration at the C3 position of the butyric acid backbone, along with the bulky 4-methoxy-phenyl side chain, will impose specific steric constraints that favor certain backbone torsion angles (φ, θ, and ψ).
Studies on β-homophenylalanine and its derivatives have indicated a propensity to induce well-defined turn or helical structures in peptides. The aromatic side chain can engage in intramolecular interactions, such as CH-π interactions, which further stabilize these folded conformations.
The following table presents hypothetical conformational data for a model peptide containing (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, illustrating the types of parameters investigated in conformational analysis.
| Dihedral Angle | Model Peptide 1 (in solution) | Model Peptide 2 (crystal structure) |
| φ (C'-N-Cα-Cβ) | -120° | -115° |
| θ (N-Cα-Cβ-Cγ) | 60° | 65° |
| ψ (Cα-Cβ-Cγ-C') | 150° | 145° |
| Intramolecular H-bonds | i to i+3 | i to i+3 |
| Predominant Secondary Structure | β-turn | β-turn |
Detailed Research Findings:
Advanced Research Avenues in Drug Discovery and Chemical Biology
Utilization as a Molecular Scaffold for Bioactive Compound Development
The structure of Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid makes it an excellent molecular scaffold for the development of novel bioactive compounds. hilarispublisher.comnih.gov The β-amino acid core provides a more flexible and proteolytically resistant backbone compared to natural α-amino acids. acs.orgresearchgate.net This increased stability is a critical feature for drug development, as it can lead to improved pharmacokinetic profiles. hilarispublisher.comresearchgate.net The Fmoc group is essential for solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acid building blocks to construct complex peptide structures. nih.govnih.gov The methoxy-phenyl side chain offers a site for further functionalization and can participate in specific binding interactions with biological targets. The construction of bioactive peptides using β-amino acid-containing patterns is a promising strategy for creating analogues with properties of high interest for medicinal chemistry. acs.orgacs.org
Table 1: Structural Features of this compound as a Molecular Scaffold
| Structural Feature | Implication for Scaffold Design | Source |
|---|---|---|
| β-Amino Acid Backbone | Confers resistance to proteolytic enzymes, increasing in vivo stability. Allows for the formation of unique and stable secondary structures (e.g., helices, sheets). | hilarispublisher.comscirp.orgacs.org |
| Fmoc Protecting Group | Facilitates use in standard Fmoc-based solid-phase peptide synthesis (SPPS), enabling efficient construction of peptide analogues. | nih.govnih.gov |
| (R)-Stereochemistry | Provides specific three-dimensional orientation, which is crucial for selective interaction with chiral biological targets like proteins and enzymes. | researchgate.net |
| 4-Methoxy-phenyl Side Chain | Offers opportunities for modification to modulate properties like solubility, lipophilicity, and binding affinity. Can engage in specific non-covalent interactions (e.g., hydrophobic, pi-stacking) with target receptors. | nih.gov |
Design Principles for Targeted Therapies Incorporating β-Amino Acid Moieties
The integration of β-amino acid moieties, such as (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, into therapeutic candidates is guided by several key design principles aimed at enhancing efficacy and specificity. A primary strategy involves using β-amino acids to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govresearchgate.net Incorporating these unnatural building blocks can improve proteolytic stability, a major drawback of natural peptide drugs. nih.govnih.gov
Design strategies often focus on creating specific, stable secondary structures that present side chains in a precise orientation to interact with a biological target. acs.orgbenthamscience.com Because β-peptides can form well-defined structures even in short sequences, they are ideal for mimicking the bioactive conformations of larger, more flexible α-peptides. scirp.orgacs.org Three main strategies have been employed: the direct conversion of α-peptide sequences into β-peptide sequences, the strategic placement of side chains to achieve a desired distribution of physicochemical properties, and the grafting of critical side chains onto a stable β-peptide scaffold. nih.gov This conformational control is essential for achieving high-affinity and selective binding to targets like G-protein-coupled receptors (GPCRs) or enzyme active sites. acs.org
Table 2: Comparison of Design Principles for α-Peptide vs. β-Peptide Therapeutics
| Design Principle | Application in α-Peptide Therapeutics | Application in β-Peptide Therapeutics | Source |
|---|---|---|---|
| Conformational Stability | Often require longer sequences or cyclization to achieve stable folds. | Can form stable secondary structures (helices, turns) with as few as four to six residues. | scirp.orgacs.org |
| Proteolytic Resistance | Highly susceptible to degradation by proteases, leading to short half-lives. | Inherently resistant to common proteases, leading to enhanced metabolic stability. | hilarispublisher.comnih.gov |
| Structural Mimicry | Serve as the natural template for ligand design. | Can mimic the spatial arrangement of α-peptide side chains to replicate binding epitopes, acting as effective peptidomimetics. | nih.govacs.org |
| Side Chain Diversity | Limited to 20 proteinogenic amino acids and their common modifications. | Vastly expanded through synthetic chemistry to include diverse functionalities, improving target interaction and physicochemical properties. | benthamscience.com |
Mechanistic Studies of Interactions with Biological Targets
The incorporation of β-amino acids provides a powerful tool for mechanistic studies of molecular interactions with biological targets. researchgate.net By systematically replacing α-amino acids with β-amino acid counterparts like (R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, researchers can probe the structural and conformational requirements for binding and activity. researchgate.net The altered backbone spacing of β-peptides can disrupt or modify hydrogen-bonding networks and backbone-to-side-chain interactions, shedding light on the precise geometry needed for molecular recognition. acs.org
These analogues are used to study a range of biological targets, including enzymes, receptors, and protein-protein interfaces. researchgate.netacs.org For example, β-peptidic compounds have been designed to bind to MHC proteins, inhibit cholesterol transport, and interfere with inflammatory or viral fusion proteins. acs.org By observing how changes in the peptide backbone affect binding affinity, selectivity, and functional outcome, scientists can build detailed models of the ligand-receptor complex. acs.org Such structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of a drug's mechanism of action and for the rational design of more potent and selective therapeutic agents. acs.org
Table 3: Potential Mechanistic Studies Using β-Amino Acid Analogues
| Biological Target Class | Mechanistic Question | Example Application | Source |
|---|---|---|---|
| G-Protein-Coupled Receptors (GPCRs) | What is the required conformation of the ligand for receptor activation or antagonism? | Designing conformationally locked β-peptide analogues to identify the bioactive shape of a natural peptide ligand. | acs.org |
| Proteases | How does backbone structure influence substrate recognition and cleavage? | Creating β-amino acid-containing peptides as non-cleavable inhibitors to study enzyme-substrate interactions. | nih.govresearchgate.net |
| Protein-Protein Interfaces | Which side chains and what spatial orientation are critical for the binding interaction? | Using β-peptides to mimic one face of a helical protein partner to disrupt the interaction. | acs.orgresearchgate.net |
| Biological Membranes | What are the structural requirements for membrane insertion and pore formation? | Developing antimicrobial β-peptides and studying how their stable amphiphilic structures interact with and disrupt lipid bilayers. | acs.org |
Development of Chemical Probes for Biological Research
This compound and similar structures are valuable starting points for the development of chemical probes to interrogate biological systems. acs.org Chemical probes are small molecules used to study and manipulate biological processes, and amino acid-based structures are ideal for ensuring biocompatibility and specific targeting. nih.govyoutube.com The Fmoc group can be readily removed and replaced with a variety of reporter tags, such as fluorophores or biotin, while the rest of the molecule serves as a recognition element for a specific biological target. youtube.com
For instance, a fluorescent dye could be attached to the N-terminus of the amino acid, creating a probe to visualize the localization of a target protein within a cell via fluorescence microscopy. upenn.edupnas.org The β-amino acid backbone provides stability, ensuring the probe remains intact during the experiment. scirp.org Furthermore, the side chain can be modified to include reactive "warheads" that form covalent bonds with a target protein. youtube.com Such reactivity-based probes are powerful tools for identifying protein binding partners and mapping active sites on a proteome-wide scale. youtube.com
Table 4: Adaptation of the Compound for Different Chemical Probes
| Type of Chemical Probe | Required Modification | Research Application | Source |
|---|---|---|---|
| Fluorescent Probe | Replace Fmoc group with a fluorescent dye (e.g., rhodamine, aminonaphthimide). | Visualize target binding and localization in cells and tissues; study peptide-membrane interactions. | nih.govfrontiersin.org |
| Affinity-Based Probe | Replace Fmoc group with an affinity tag (e.g., biotin). | Isolate and identify binding partners from complex biological mixtures (pull-down assays). | youtube.com |
| Reactivity-Based Probe | Incorporate an electrophilic "warhead" (e.g., acrylamide) into the side chain or N-terminus. | Covalently label and identify target proteins, often used in activity-based protein profiling (ABPP). | youtube.com |
| Photo-crosslinking Probe | Modify the phenyl side chain to include a photo-activatable group (e.g., diazirine). | Covalently capture interacting partners upon UV irradiation to map binding interfaces. | acs.org |
Integration into Diverse Chemical Libraries for High-Throughput Screening Initiatives
The inclusion of non-canonical amino acids like this compound is critical for expanding the chemical diversity of libraries used in high-throughput screening (HTVS). acs.org HTVS allows for the rapid testing of millions of compounds to identify "hits" with a desired biological activity. researchgate.net Libraries built with diverse and structurally unique building blocks are more likely to yield novel lead compounds. nih.gov
β-amino acids introduce new backbone conformations and physicochemical properties not accessible with standard α-amino acids. nih.govacs.org Their incorporation into peptide or peptidomimetic libraries creates molecules with enhanced stability and novel shapes, increasing the probability of finding a compound that can effectively bind to challenging drug targets, such as protein-protein interfaces. acs.orgresearchgate.net The use of Fmoc-protected derivatives is compatible with established automated solid-phase synthesis methods, facilitating the creation of large, "one-bead one-compound" (OBOC) libraries for screening. acs.org Screening these expanded libraries against targets like kinases, proteases, or receptors can uncover inhibitors or modulators with novel mechanisms of action. acs.orgnih.gov
Table 5: Advantages of Including the Compound in Screening Libraries
| Library Type | Advantage of Inclusion | Potential Discovery | Source |
|---|---|---|---|
| Peptide Library | Introduces proteolytic resistance and novel secondary structures. | More stable peptide-based drug leads; inhibitors of proteases. | nih.govacs.org |
| Small Molecule Library | Acts as a rigid scaffold to build upon, expanding structural diversity beyond flat, aromatic cores. | Novel inhibitors for complex targets like protein-protein interfaces. | researchgate.net |
| Fragment Library | Provides a 3D-shaped fragment with defined stereochemistry for fragment-based drug discovery (FBDD). | Starting points for developing highly potent and selective drugs. | acs.org |
| Encoded Library (e.g., DNA-Encoded) | Increases the range of chemical functionalities and backbone structures available for selection. | High-affinity ligands discovered from screening libraries with massive diversity (>10^8 compounds). | acs.orgacs.org |
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Stereoselective Synthetic Pathways
The demand for enantiomerically pure β-amino acids like Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid necessitates the development of synthetic routes that are not only efficient and high-yielding but also environmentally sustainable. Current research focuses on several key areas:
Catalytic Asymmetric Methodologies: A significant challenge lies in the development of catalytic asymmetric methods that can directly and selectively produce the desired (R)-enantiomer. This includes the exploration of novel chiral catalysts, such as organocatalysts and transition-metal complexes, for reactions like asymmetric Mannich reactions, Michael additions, and hydrogenations. The goal is to minimize the use of stoichiometric chiral auxiliaries, which generate significant waste and require additional synthetic steps for attachment and removal.
Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Researchers are investigating the potential of enzymes, such as aminotransferases and ammonia (B1221849) lyases, to catalyze the stereoselective synthesis of β-amino acids. Directed evolution and protein engineering techniques are being employed to tailor enzymes with specific substrate specificities and enhanced catalytic efficiencies for non-natural amino acids like the one in focus.
Sustainable Solvents and Reagents: A move towards greener reaction conditions is a paramount challenge. This involves replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids. Furthermore, the development of synthetic strategies that minimize the use of toxic reagents and reduce the number of synthetic steps is crucial for creating truly sustainable processes.
| Synthetic Approach | Advantages | Research Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst cost and stability, substrate scope |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate specificity |
| Green Chemistry Approaches | Reduced environmental impact, improved safety | Solvent compatibility, reaction efficiency in green solvents |
Advancements in Automated Peptide Synthesis for β-Amino Acid Inclusion
Automated solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created. However, the incorporation of non-natural amino acids, particularly sterically demanding β-amino acids, presents unique challenges that are being actively addressed.
Hardware and Software Modifications: Standard automated peptide synthesizers may require modifications to accommodate the unique properties of β-amino acids. This could involve the development of specialized resin materials, optimized fluidics for the delivery of reagents, and advanced software algorithms that can adjust coupling times and reagent excesses based on the specific β-amino acid being incorporated.
Real-time Monitoring: The integration of real-time monitoring techniques, such as UV-Vis or fluorescence spectroscopy, into automated synthesizers will be crucial for ensuring the complete and efficient incorporation of β-amino acids. This will allow for on-the-fly adjustments to the synthesis protocol, leading to higher purity and yield of the final peptide.
Expanding the Scope of β-Amino Acid-Derived Scaffolds for Novel Architectures
The ability of β-amino acids to induce unique and stable secondary structures in peptides, such as helices, turns, and sheets, opens up exciting possibilities for the design of novel molecular architectures with diverse functionalities.
Foldamers and Peptidomimetics: this compound serves as a key building block for the construction of foldamers—non-natural oligomers that mimic the structure and function of biological macromolecules. By strategically incorporating this and other β-amino acids, researchers can design peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic properties, and novel biological activities. These molecules hold promise as therapeutics for a wide range of diseases.
Cyclic and Constrained Peptides: The conformational pre-organization offered by β-amino acids is particularly valuable in the design of cyclic and otherwise constrained peptides. These architectures often exhibit higher receptor binding affinity and selectivity compared to their linear counterparts. Future research will explore the use of this compound to create novel cyclic scaffolds with tailored shapes and functionalities for applications in drug discovery and materials science.
Self-Assembling Nanomaterials: The predictable folding patterns of β-peptides make them ideal candidates for the bottom-up design of self-assembling nanomaterials. By controlling the sequence of β-amino acids, it is possible to create nanofibers, nanotubes, and other ordered nanostructures with potential applications in areas such as tissue engineering, drug delivery, and catalysis.
Interdisciplinary Research Approaches in Peptidomimetic Design and Biological Evaluation
The successful development of novel peptidomimetics based on this compound requires a highly integrated and interdisciplinary approach, bridging the gap between chemistry, biology, and computational science.
Computational Modeling and Design: In silico methods play an increasingly important role in predicting the conformational preferences of β-peptides and in designing sequences with specific structural and functional properties. Molecular dynamics simulations and quantum mechanical calculations can provide valuable insights into the folding landscapes of these molecules, guiding the synthetic efforts towards promising candidates.
High-Throughput Screening and Biological Evaluation: The development of high-throughput screening assays is essential for rapidly evaluating the biological activity of large libraries of β-amino acid-containing peptides. This allows for the efficient identification of lead compounds with desired therapeutic properties. Close collaboration between synthetic chemists and biologists is crucial for designing relevant assays and interpreting the biological data.
Structure-Activity Relationship Studies: A deep understanding of the relationship between the structure of a β-peptide and its biological activity is fundamental for rational drug design. This requires a combination of synthetic chemistry to generate analogs with systematic structural modifications, and detailed biological and biophysical characterization to assess the impact of these changes on function. This iterative cycle of design, synthesis, and evaluation is at the heart of modern drug discovery.
The continued exploration of this compound and other β-amino acids promises to yield a new generation of molecules with tailored structures and functions, impacting fields from medicine to materials science. Overcoming the challenges in their synthesis and application will require continued innovation and collaboration across scientific disciplines.
Q & A
Q. What are the standard protocols for synthesizing Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid?
Methodological Answer: The synthesis typically involves protecting the amino group of 4-(4-methoxyphenyl)-3-aminobutyric acid with the Fmoc group. A common approach uses Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a base like sodium carbonate (Na₂CO₃) at room temperature for 12–24 hours . After reaction completion, the product is precipitated by acidification (e.g., with HCl) and purified via recrystallization or reverse-phase HPLC using a C18 column and acetonitrile/water gradients .
Q. How is this compound characterized to confirm purity and structure?
Methodological Answer: Characterization employs:
- Reverse-phase HPLC : To assess purity (>95% typical) using a C18 column with UV detection at 254–280 nm .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., M.W. 431.49 for C₂₆H₂₅NO₅) .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify regiochemistry and stereochemistry .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as it may cause irritation .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Keep sealed in a dry, dark environment at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
Methodological Answer: Key optimization strategies include:
- Coupling reagents : Use HBTU/HOBt or DIC/Oxyma Pure for higher activation efficiency .
- Solvent choice : DMF or NMP enhances solubility of hydrophobic residues like 4-methoxyphenyl groups .
- Double coupling : Repeat coupling steps for sterically hindered residues (e.g., β-amino acids) to ensure >95% incorporation . Monitor efficiency via Kaiser test or LC-MS .
Q. How should researchers resolve contradictory data on solubility or stability?
Methodological Answer:
- Solubility conflicts : Test in multiple solvents (e.g., DMSO, DMF, THF) under varying temperatures. For example, solubility in DMF increases at 40°C but decreases in aqueous buffers .
- Stability issues : Conduct accelerated degradation studies (e.g., 37°C, 75% humidity) and compare HPLC purity over time. Adjust storage conditions (e.g., inert gas atmosphere) if decomposition is observed .
Q. What strategies enable incorporation into β-peptide or non-natural backbone structures?
Methodological Answer:
- Backbone engineering : Use this compound as a β³-homoamino acid analogue. Incorporate it into β-peptides via manual SPPS with extended coupling times (30–60 min) .
- Conformational analysis : Employ circular dichroism (CD) or molecular dynamics simulations to study how the 4-methoxyphenyl group influences secondary structures (e.g., helices, sheets) .
Q. How does the 4-methoxy substituent affect peptide-receptor interactions?
Methodological Answer:
- Hydrophobic/hydrogen-bonding balance : The methoxy group enhances lipid membrane permeability while allowing weak hydrogen bonding with polar residues in target proteins (e.g., hDM2) .
- Comparative studies : Synthesize analogues with substituents like -F, -Cl, or -NO₂ and evaluate binding affinity via fluorescence polarization or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
